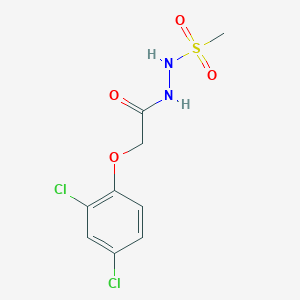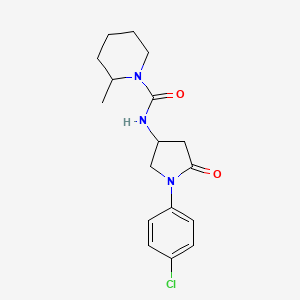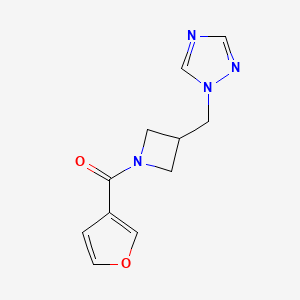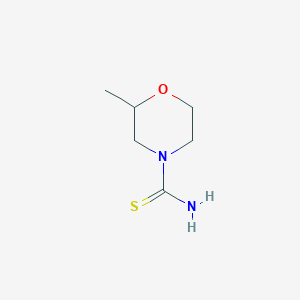
2-(2,4-dichlorophenoxy)-N'-methylsulfonylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-dichlorophenoxy)-N'-methylsulfonylacetohydrazide involves multiple steps, starting from basic precursors to complex molecules. In one study, the synthesis begins with 4-chlorophenoxyacetic acid, which undergoes esterification to form ethyl 2-(4-chlorophenoxy)acetate. This intermediate is then treated with hydrazine hydrate to yield 2-(4-chlorophenoxy)acetohydrazide. Subsequent reactions involve the formation of an oxadiazole ring and final substitution at the thiol position to create various N-substituted oxadiazole derivatives . Although the compound is not directly synthesized in the provided papers, the methodologies described could be adapted for its synthesis by altering the substituents on the phenyl ring and the sulfonyl group.
Molecular Structure Analysis
The molecular structure of related compounds is determined using various spectroscopic techniques. For instance, IR, 1H-NMR, and EI-MS spectral analysis data confirm the substitutions on the 1,3,4-oxadiazole-2-thiol core . In another study, a Schiff base ligand is characterized using CHN-EA, UV-Vis., GC/MS, FT-IR, 1H, and 13C NMR, and its E and Z isomers are analyzed using density functional theory (DFT) to compare their quantum calculation parameters, such as bond lengths, angles, and torsional angles . These techniques could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds is explored through their ability to undergo various reactions. For example, the α-sulfonyl anion derived from a phenylsulfonylmethyl oxazole reacts with alkyl halides to give monoalkylated and dialkylated products, and these can be further desulfonylated . The oxadiazole derivatives synthesized in another study are shown to have potential antibacterial activity, indicating their reactivity with biological targets . These findings suggest that this compound may also exhibit interesting reactivity patterns that could be explored for biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are crucial for understanding their behavior and potential applications. The oxadiazole derivatives mentioned in one of the studies exhibit significant antibacterial activity and moderate anti-enzymatic potential, which correlates with their molecular docking studies . The cytotoxicity data also suggest that certain substitutions on the oxadiazole moiety can lead to less cytotoxic compounds. The physical properties such as solubility, melting points, and stability of this compound would need to be determined experimentally, but the existing data on related compounds provide a foundation for predicting its behavior.
Wissenschaftliche Forschungsanwendungen
Herbicide and Plant Growth Regulation
2-(2,4-Dichlorophenoxy)-N'-methylsulfonylacetohydrazide, a derivative of dichlofop-methyl, is used as a selective herbicide for controlling wild oats in wheat. It functions as a strong auxin antagonist, affecting plant growth by inhibiting auxin-stimulated elongation in oat and wheat coleoptile segments. This compound and its metabolites exhibit differing effects on root growth in various plants, suggesting a complex mode of action with potential implications for agricultural practices (Shimabukuro et al., 1978).
Antitumor Properties
Research on this compound derivatives has uncovered potential antitumor properties. Compounds incorporating this structure have shown preliminary efficacy against murine tumor cell lines, with some derivatives significantly reducing viable tumor cell counts. This suggests potential therapeutic applications in cancer treatment (Abdel-Wahab et al., 2011).
Wastewater Treatment
The compound's derivatives have been explored for their role in wastewater treatment, particularly for the removal of toxic pollutants like 2,4-dichlorophenol. Research involving immobilized enzymes on modified beads has demonstrated the potential for significant removal of these pollutants, indicating applications in environmental remediation and wastewater management (Wang et al., 2015).
Synthesis of Heterocyclic Compounds
Derivatives of this compound have been used to synthesize various heterocyclic compounds. These include thiadiazoles, triazoles, and oxadiazoles, which have applications in chemistry and pharmaceuticals. Some of these compounds exhibit antifungal properties, widening their potential use in agriculture and medicine (Ram & Pandey, 1974).
Enantioselective Reactions
In the field of organic chemistry, the compound has been utilized to improve the enantioselectivity of enzymes like Candida rugosa lipase. This has implications for synthesizing optically active compounds, which is crucial in the pharmaceutical industry for producing enantiomerically pure drugs (Cipiciani et al., 1998).
Environmental Impact Studies
There is ongoing research into the environmental impact of this compound derivatives. Studies include assessing the toxicity, degradation pathways, and residue levels in various environments, providing valuable data for environmental protection and regulation (Lu Qi-yu, 2011).
Wirkmechanismus
Target of Action
The primary target of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide is broadleaf weeds . It acts as a selective herbicide that kills dicots without affecting monocots .
Mode of Action
2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide mimics natural auxin at the molecular level . It alters the plasticity of the cell walls, influences the amount of protein production, and increases ethylene production . This leads to abnormal growth, senescence, and plant death .
Biochemical Pathways
The compound affects the phytohormone signal transduction pathways in plant tillers . Significant effects are observed on auxin, cytokinin, abscisic acid (ABA), gibberellin (GA), and brassinosteroid signaling . The role of bacteria as well as the enzymes and genes that regulate the 2,4-D degradation has been widely studied .
Pharmacokinetics
A related compound, 2,4-dichlorophenoxyacetic acid, has been studied in rats . After oral administration, the mean Cmax values were 601.9 and 218.4 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 1.10 and 0.02 L/ (h×kg), respectively .
Result of Action
The result of the action of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide is the death of the target plants . It causes uncontrolled growth in plants, leading to withering of leaves, curling of stems, and eventually, plant death .
Action Environment
The action of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide can be influenced by environmental factors. It is highly soluble in water , and may persist in aquatic systems under certain conditions . Biological decomposition of pesticides is an expressive and effective way for the removal of these compounds from the environment .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye damage, and is suspected of causing cancer . It is harmful if swallowed or in contact with skin . It is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, wash face, hands and any exposed skin thoroughly after handling, and do not eat, drink or smoke when using this product .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N'-methylsulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O4S/c1-18(15,16)13-12-9(14)5-17-8-3-2-6(10)4-7(8)11/h2-4,13H,5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWMKZANZVZPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2520908.png)

![tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2520911.png)
![2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B2520913.png)
![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2520917.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B2520919.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2520923.png)
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(prop-2-en-1-yl)butanamide](/img/structure/B2520924.png)


![N-(3-piperidinopropyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2520928.png)

